methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine
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Overview
Description
Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine typically involves a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, anticancer, and antiviral agents.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with a similar triazole ring structure.
Benzyltriazole: A derivative with a benzyl group attached to the triazole ring.
Phenyltriazole: A compound with a phenyl group attached to the triazole ring.
Uniqueness
Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is unique due to the presence of both a methylamine group and a phenyl group attached to the triazole ring. This combination of functional groups enhances its versatility and potential for various applications, distinguishing it from other triazole derivatives.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-1-(2-phenyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-11-7-9-8-12-14(13-9)10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3 |
InChI Key |
ZFIAWHJXPQBSDS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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